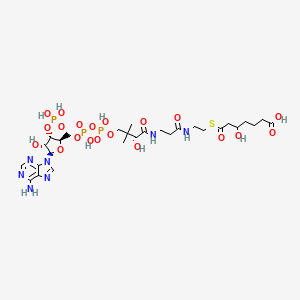
3-Hydroxypimeloyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxypimeloyl-CoA is a 3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxypimelic acid. It has a role as a mouse metabolite. It is a 3-hydroxy fatty acyl-CoA and an omega-carboxyacyl-CoA. It derives from a pimeloyl-CoA. It is a conjugate acid of a 3-hydroxypimeloyl-CoA(5-).
Scientific Research Applications
Metabolic Pathways and Enzymatic Functions
3-Hydroxypimeloyl-CoA plays a significant role in various metabolic pathways and enzymatic functions. Research has shown its involvement in the anaerobic metabolism of aromatic compounds, such as in the degradation of naphthalene by sulfate-reducing bacteria. This process involves a series of enzymatic steps, including the conversion of various CoA esters, indicating the integral role of 3-Hydroxypimeloyl-CoA in complex metabolic cycles (Weyrauch et al., 2017). Furthermore, studies on the benzoyl-CoA pathway of anaerobic aromatic metabolism in bacteria like Thauera aromatica highlight the conversion of intermediates to noncyclic products like 3-Hydroxypimeloyl-CoA, underscoring its role in biochemical transformations (Laempe et al., 1999).
Enzymatic Studies and Characteristics
Enzymatic studies have provided insights into the characteristics and functions of enzymes associated with 3-Hydroxypimeloyl-CoA. For instance, research on mitochondrial 3-hydroxyacyl-CoA dehydrogenases in bovine liver reveals different enzyme types that play roles in fatty acid beta-oxidation, a process closely related to the function of 3-Hydroxypimeloyl-CoA (Kobayashi et al., 1996). Additionally, studies on rat liver mitochondria emphasize the purification and properties of enzymes like enoyl-coenzyme A (CoA) hydratase/3-hydroxyacyl-CoA dehydrogenase/3-ketoacyl-CoA thiolase trifunctional protein, further demonstrating the complex interactions involving 3-Hydroxypimeloyl-CoA (Uchida et al., 1992).
Biochemical Synthesis and Applications
The biochemical synthesis and applications of 3-Hydroxypimeloyl-CoA have been explored in various studies. For example, research on the production of 3-hydroxypropionic acid in Saccharomyces cerevisiae highlights the use of pathways involving malonyl-CoA, which is closely linked to 3-Hydroxypimeloyl-CoA. This study demonstrates the potential of using yeast as a cell factory for the production of bio-based 3-Hydroxypimeloyl-CoA derivatives (Chen et al., 2014).
properties
Product Name |
3-Hydroxypimeloyl-CoA |
|---|---|
Molecular Formula |
C28H46N7O20P3S |
Molecular Weight |
925.7 g/mol |
IUPAC Name |
7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-hydroxy-7-oxoheptanoic acid |
InChI |
InChI=1S/C28H46N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-16,21-23,27,36,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/t15?,16-,21-,22-,23+,27-/m1/s1 |
InChI Key |
VGEBXBQECGWCRH-JXUSAFQPSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



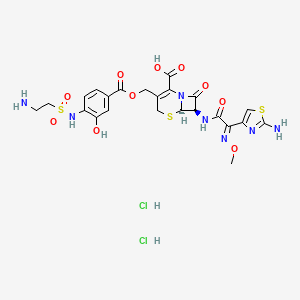
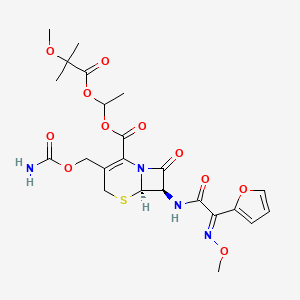
![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)
![1-[4-(Quinolin-2-ylmethoxy)phenyl]hexan-1-ol](/img/structure/B1242379.png)

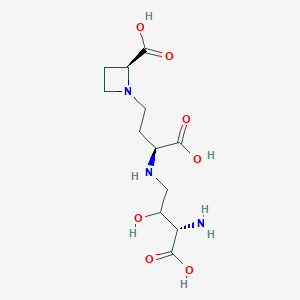

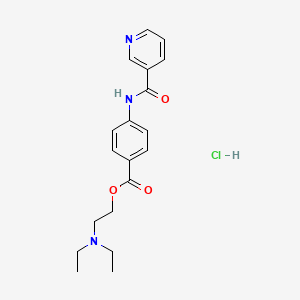
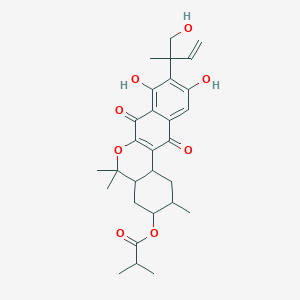
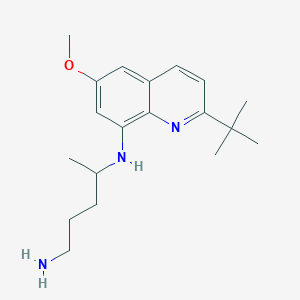
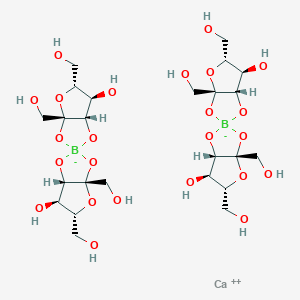
![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)